Higher Lipophilicity Than Etodolac
8-Propyl Etodolac exhibits a computed XLogP3-AA value of 3.4, which is significantly higher than that of the parent drug etodolac (etodolac is 1,8-diethyl-substituted) [1]. This increased lipophilicity, resulting from the 8-propyl substitution, directly influences reversed-phase HPLC retention behavior and resolution from the parent API . While direct experimental logP comparisons are not available, the XLogP3-AA values provide a robust computational baseline for understanding chromatographic differentiation [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Etodolac (1,8-diethyl): computed XLogP3-AA not directly provided, but structurally expected to be lower due to shorter alkyl chains |
| Quantified Difference | Qualitative increase in lipophilicity due to propyl substitution |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
This difference in lipophilicity ensures that 8-Propyl Etodolac can be chromatographically resolved from etodolac and other analogs, making it a critical component in purity test methods specified by pharmacopoeias.
- [1] PubChem. (2025). Compound Summary for CID 323244: (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. National Center for Biotechnology Information. View Source
